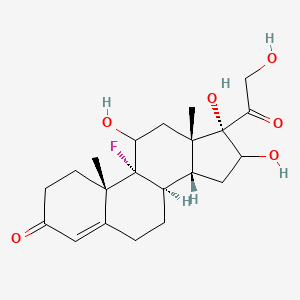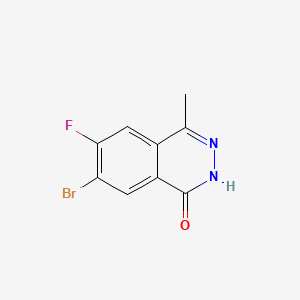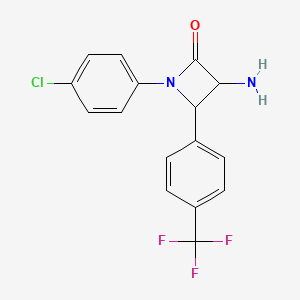
3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups can be introduced through nucleophilic substitution reactions.
Amination: The amino group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the aromatic substituents, leading to various reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound may be studied for similar activities.
Medicine
In medicine, derivatives of azetidinones are often explored for their potential as antibiotics, anti-cancer agents, and enzyme inhibitors.
Industry
Industrially, this compound could be used in the development of new materials or as a building block for the synthesis of various functionalized compounds.
作用机制
The mechanism of action of 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application (e.g., antimicrobial, anti-cancer).
相似化合物的比较
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its biological activity and chemical reactivity.
3-Amino-1-(4-methylphenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Has a methyl group instead of a chlorine atom, which can influence its properties.
Uniqueness
The presence of both the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups in 3-Amino-1-(4-chlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one makes it unique. These substituents can significantly impact the compound’s electronic properties, steric effects, and overall biological activity.
属性
分子式 |
C16H12ClF3N2O |
|---|---|
分子量 |
340.73 g/mol |
IUPAC 名称 |
3-amino-1-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H12ClF3N2O/c17-11-5-7-12(8-6-11)22-14(13(21)15(22)23)9-1-3-10(4-2-9)16(18,19)20/h1-8,13-14H,21H2 |
InChI 键 |
DZYIOQCYLRLLKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)Cl)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
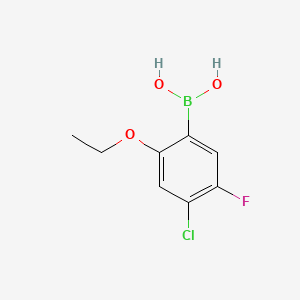
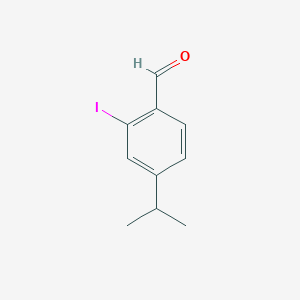
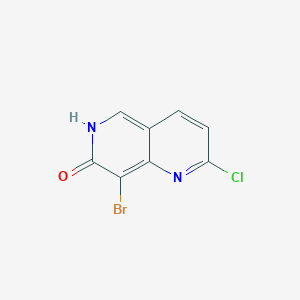


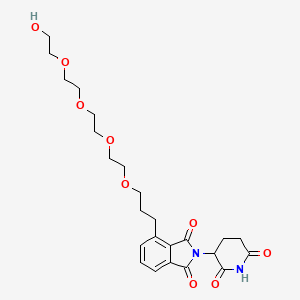
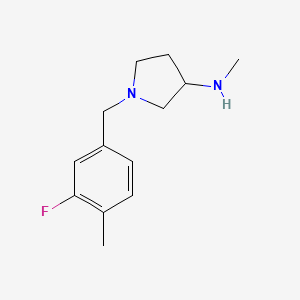
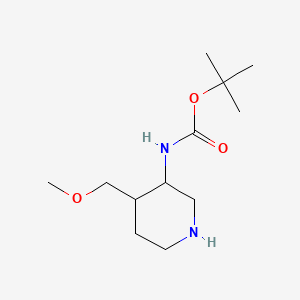
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)

![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
